3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS No.: 903350-97-0
Cat. No.: VC4922106
Molecular Formula: C18H13N3O2S
Molecular Weight: 335.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903350-97-0 |
|---|---|
| Molecular Formula | C18H13N3O2S |
| Molecular Weight | 335.38 |
| IUPAC Name | 3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C18H13N3O2S/c1-23-15-7-5-13(6-8-15)16-11-24-18(20-16)21-17(22)14-4-2-3-12(9-14)10-19/h2-9,11H,1H3,(H,20,21,22) |
| Standard InChI Key | GOQNWRCLDGRRMY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC(=C3)C#N |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves the reaction of thiazole derivatives with benzoyl chlorides or similar reagents. For instance, the synthesis of thiazole derivatives often involves the condensation of aldehydes or ketones with thiourea or its derivatives in the presence of a base .
Biological and Chemical Activities
Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of a cyano group and a methoxyphenyl substituent could enhance these properties by modifying the electronic distribution within the molecule.
Research Findings and Applications
While specific research findings on 3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide are not available, similar compounds have shown promise in pharmaceutical applications. The incorporation of thiazole rings into drug molecules is common due to their stability and biological activity .
Data Table: Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methyl-2-oxononanediamide | CHNOS | 403.5 | Potential biological activity due to thiazole ring |
| 4-[2-cyano-4-(trifluoromethyl)phenyl]-3-oxo-N-(1,3-thiazol-2-yl)-1,4-benzoxazine-7-sulfonamide | CHFNOS | 480.4 | Potential for pharmaceutical applications due to complex structure |
| N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | CHNOS | 461.5 | Biological activity related to furan and triazole rings |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume